molecular formula C15H16O3 B14207452 4-Hydroxybutyl naphthalene-1-carboxylate CAS No. 835616-29-0

4-Hydroxybutyl naphthalene-1-carboxylate

Cat. No.: B14207452
CAS No.: 835616-29-0
M. Wt: 244.28 g/mol
InChI Key: FEPALULIXRJUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybutyl naphthalene-1-carboxylate is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydroxybutyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutyl naphthalene-1-carboxylate can be achieved through esterification reactions. One common method involves the reaction of naphthalene-1-carboxylic acid with 4-hydroxybutanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.

    Substitution: The hydroxybutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the naphthalene ring.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Carboxybutyl naphthalene-1-carboxylate.

    Reduction: Dihydro-4-hydroxybutyl naphthalene-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxybutyl naphthalene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies related to cell signaling and molecular interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydroxybutyl group can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutyl acrylate: A structural isomer with different reactivity and applications.

    Naphthalene-1-carboxylic acid: The parent compound without the hydroxybutyl group.

    4-Hydroxybutyl benzoate: A similar ester with a benzoate instead of a naphthalene ring.

Uniqueness

4-Hydroxybutyl naphthalene-1-carboxylate is unique due to the combination of the hydroxybutyl group and the naphthalene ring. This structure imparts specific chemical and physical properties, making it suitable for applications that require both hydrophilic and hydrophobic characteristics. Its ability to undergo various chemical reactions and form specific interactions with biological molecules further distinguishes it from similar compounds.

Properties

CAS No.

835616-29-0

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

4-hydroxybutyl naphthalene-1-carboxylate

InChI

InChI=1S/C15H16O3/c16-10-3-4-11-18-15(17)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,16H,3-4,10-11H2

InChI Key

FEPALULIXRJUGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.